![molecular formula C22H22ClN3O2S B2445079 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422529-18-8](/img/no-structure.png)

3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

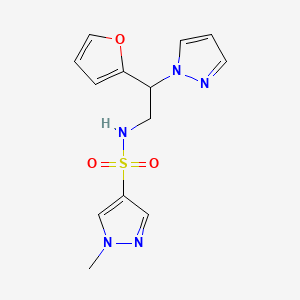

The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities, including antitumor, antibacterial, antiviral, antimalarial, and antiprotozoal properties .

Molecular Structure Analysis

The compound contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 2-pyrimidinone ring. It also has a 3-methylpiperidine-1-carbonyl group and a 4-chlorophenylmethyl group attached to the quinazolinone core .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the quinazolinone core, the 3-methylpiperidine-1-carbonyl group, and the 4-chlorophenylmethyl group would influence the compound’s solubility, stability, and reactivity .科学的研究の応用

Crystallography and Structural Chemistry

In crystallography, researchers study the arrangement of atoms in crystalline materials. The crystal structure of 3-(4-Chlorophenyl)-2-methylacrylic acid reveals interesting features. Dimers form due to intermolecular O-H⋯O bonding, creating linked structures. Additionally, π-π interactions occur between aromatic rings, influencing the overall crystal packing .

Antidepressant Research

Given the compound’s aromatic and carbonyl moieties, it could be relevant in antidepressant drug development. Analogous structures have been studied for their serotonin reuptake inhibition (SERT) activity. Investigating its SAR (structure-activity relationship) could provide insights into its potential as an antidepressant .

Gold Extraction

Surprisingly, 3-(4-Chlorophenyl)-2-methylacrylic acid has been explored for gold(III) extraction. Researchers found optimal conditions for extracting gold ions from hydrochloric acid solutions using this compound as a ligand . This application highlights its potential in hydrometallurgy and metal recovery.

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one, followed by the reaction of the resulting intermediate with 3-methylpiperidine-1-carboxylic acid chloride. The final step involves the addition of sulfur to the intermediate to form the desired compound.", "Starting Materials": [ "4-chlorobenzylamine", "2-thioxo-2,3-dihydro-1H-quinazolin-4-one", "3-methylpiperidine-1-carboxylic acid chloride", "Sulfur" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one in the presence of a suitable base to form the intermediate 3-[(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one.", "Step 2: Reaction of the intermediate with 3-methylpiperidine-1-carboxylic acid chloride in the presence of a suitable base to form the intermediate 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one.", "Step 3: Addition of sulfur to the intermediate in the presence of a suitable base to form the desired compound 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS番号 |

422529-18-8 |

製品名 |

3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |

分子式 |

C22H22ClN3O2S |

分子量 |

427.95 |

IUPAC名 |

3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C22H22ClN3O2S/c1-14-3-2-10-25(12-14)20(27)16-6-9-18-19(11-16)24-22(29)26(21(18)28)13-15-4-7-17(23)8-5-15/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,24,29) |

InChIキー |

AAPNZGSYXPPZHU-UHFFFAOYSA-N |

SMILES |

CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2444998.png)

![[4-(Trifluoromethyl)phenyl] cyanate](/img/structure/B2445001.png)

![3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2445002.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2445004.png)

![methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2445006.png)

![7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B2445007.png)

![N-(3-(dimethylamino)propyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2445008.png)

![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2445009.png)

![4-(4-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2445010.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2445018.png)